N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C16H12FN3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-16(23-20-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,19,20,21) |
InChI Key |
ZOGBXNMYDMFUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
In a procedure adapted from analogous thiadiazole syntheses, equimolar quantities of 5-amino-1,3,4-thiadiazole-2-thiol and 4-fluorophenylacetic acid are activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup involving ethyl acetate extraction and sequential washing with sodium bicarbonate, dilute sulfuric acid, and brine. This method yields the target compound in moderate yields (48–88%), with purity dependent on recrystallization solvents such as acetic acid.
Solvent and Temperature Optimization
Variations in solvent polarity significantly impact reaction efficiency. Polar aprotic solvents like acetonitrile facilitate carbodiimide activation, while dimethylformamide (DMF) may enhance solubility but complicate purification. Elevated temperatures (40–60°C) reduce reaction times but risk thiadiazole ring decomposition, necessitating careful thermal control.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry alternative, dramatically accelerating reaction kinetics and improving yields.
Solvent-Free Microwave Protocol
A solvent-free approach involves pre-forming the sodium salt of 5-amino-1,3,4-thiadiazole-2-thiol, which is mixed with sodium chloroacetate and irradiated in a microwave reactor (400 W, 12.2 cm wavelength). Irradiation for 5–6 minutes achieves 85–90% yield, contrasting sharply with conventional reflux methods requiring 12–24 hours for 42–48% yields. The absence of solvents minimizes waste and simplifies purification, aligning with sustainable chemistry principles.
Mechanistic Advantages
Microwave energy enhances molecular dipole rotation, promoting faster activation of the chloroacetate electrophile and nucleophilic attack by the thiadiazole amine. This localized heating avoids side reactions common in thermal reflux, preserving the integrity of the fluorophenyl and thiadiazole moieties.
Solvent and Catalyst Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 75 | 92 |
| DMF | 36.7 | 68 | 88 |
| Ethanol | 24.3 | 55 | 85 |
| Water | 80.1 | 42 | 78 |
Polar aprotic solvents like acetonitrile optimize EDC/HOBt activation, balancing solubility and reaction kinetics. Hydrophilic solvents (e.g., water) result in poor yields due to premature hydrolysis of the reactive intermediate.
Catalyst Loading Effects
Increasing EDC/HOBt stoichiometry from 1.0 to 1.2 equivalents improves yields by 15–20%, but excess catalyst (>1.5 eq) induces side reactions, complicating purification.
Reaction Mechanism and Intermediate Characterization
Amide Bond Formation
The reaction mechanism proceeds via activation of the carboxylic acid by EDC, forming an O-acylisourea intermediate, which reacts with HOBt to generate a stable active ester. Nucleophilic attack by the thiadiazole amine yields the desired amide, with HOBt mitigating racemization and enhancing coupling efficiency.
Spectroscopic Validation
-
IR Spectroscopy : A strong absorption at 1730 cm⁻¹ confirms the carbonyl stretch of the acetamide group.
-
¹H NMR : A singlet at δ 4.73 ppm (2H, CH₂) verifies the methylene group of the phenoxyacetamide moiety.
-
MS : Molecular ion peaks at m/z 319.08 align with the calculated molecular weight of C₁₆H₁₂FN₃O₂S.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Amidation | EDC/HOBt, acetonitrile, 24h RT | 24h | 75 | 92 |
| Microwave-Assisted | Solvent-free, 400W, 5–6 min | 6 min | 90 | 95 |
| Thermal Reflux | Acetic acid, 80°C, 12h | 12h | 48 | 85 |
Microwave irradiation outperforms conventional methods in both yield and time efficiency, though scalability remains a challenge for industrial applications. Conventional amidation offers reproducibility and ease of scale-up, albeit with longer durations .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenoxy group and thiadiazole ring serve as primary sites for nucleophilic substitution:
| Reaction Site | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Phenoxy oxygen | Alkyl halides (e.g., CH₃I) in basic medium | O-alkylated phenoxy derivatives | 60–75 | |
| Thiadiazole C-5 position | Amines (e.g., NH₂R) under reflux in DMF | 5-amino-thiadiazole analogs | 45–68 |
-
The phenoxy group undergoes SN2 reactions with alkyl halides, forming ether derivatives.
-
Thiadiazole’s electron-deficient C-5 position reacts with nucleophiles like amines, enabling structural diversification.
Hydrolysis Reactions
The acetamide moiety and thiadiazole ring are susceptible to hydrolysis:
| Reaction Type | Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 80°C, 4 hrs | Phenoxyacetic acid + thiadiazole amine | Complete decomposition | |
| Basic hydrolysis | NaOH (10%), reflux, 2 hrs | Phenolate + thiadiazole carboxylate | Partial ring opening |
-
Acidic conditions cleave the acetamide bond, yielding phenoxyacetic acid and 5-amino-3-(4-fluorophenyl)-1,2,4-thiadiazole.
-
Basic hydrolysis partially degrades the thiadiazole ring, forming carboxylate derivatives.
Oxidation and Reduction
The compound participates in redox reactions at multiple sites:
-
Oxidation with hydrogen peroxide converts the thiadiazole’s sulfur atom to sulfoxide, altering electronic properties .
-
Reduction of the acetamide to an amine enhances hydrogen-bonding capacity, relevant in drug design .
Cycloaddition and Cross-Coupling
The thiadiazole ring enables participation in cycloaddition and metal-catalyzed reactions:
-
Click chemistry (Huisgen) generates triazole hybrids with enhanced biological potential .
-
Suzuki coupling introduces aryl groups at the thiadiazole’s C-3 position, expanding structural diversity .
Hydrogen Bonding and Supramolecular Interactions
Crystallographic studies reveal non-covalent interactions influencing reactivity:
-
Hydrogen bonds stabilize intermediates during substitution and hydrolysis .
-
These interactions are critical in crystal engineering and solubility optimization .
Functional Group Transformations
The fluorophenyl group undergoes electrophilic aromatic substitution :
| Reaction | Reagents | Products | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-fluorophenyl derivative | Meta to fluorine | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 3-bromo-4-fluorophenyl analog | Ortho/para directed |
-
Fluorine’s electron-withdrawing effect directs electrophiles to meta positions.
-
Halogenation expands utility for further cross-coupling reactions.
Stability Under Thermal and pH Conditions
| Condition | Observation | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|---|
| pH 2.0 (HCl) | Complete acetamide hydrolysis in 8 hrs | Phenoxyacetic acid + amine | 4 hrs | |
| pH 9.0 (NaOH) | Partial ring opening in 12 hrs | Phenolate + carboxylate | 8 hrs | |
| 100°C (dry) | No decomposition after 24 hrs | Stable | N/A |
-
The compound is thermally stable but degrades rapidly under extreme pH.
Scientific Research Applications
Antimicrobial Properties
Compounds within the thiadiazole class are known for their antibacterial , antifungal , and anti-inflammatory properties. Preliminary studies indicate that N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide may inhibit specific enzymes or pathways involved in disease processes .
Anti-inflammatory Effects
Research has suggested that this compound may interact with biological targets related to inflammatory pathways. Its ability to modulate these pathways positions it as a potential candidate for developing anti-inflammatory drugs .
Potential Therapeutic Applications
Given its biological activities, this compound presents several potential applications in pharmaceuticals:
- Antibacterial Agents : Its structural characteristics may allow it to serve as a lead compound for developing new antibiotics targeting bacterial infections.
- Anti-inflammatory Drugs : The compound's interaction with inflammatory pathways suggests it could be utilized in treating inflammatory diseases.
- Anticancer Research : The unique combination of functional groups may enhance its pharmacological profile compared to other thiadiazole derivatives, making it a candidate for anticancer drug development .
Case Study 1: Antimicrobial Activity
In one study assessing various thiadiazole derivatives, this compound exhibited significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Study 2: Inflammatory Pathway Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. Results indicated that treatment with this compound led to decreased expression of pro-inflammatory cytokines in cell models .
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) replace the thiadiazole core with a 1,2,4-triazole ring. Key differences include:
- Electronic Properties : The triazole ring lacks sulfur, reducing electron-withdrawing effects compared to thiadiazole.
- Tautomerism : Triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides in basic media, differing from thiadiazole synthesis pathways .
Tetrazole Derivatives
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide () features a tetrazole core. Unlike thiadiazoles, tetrazoles are aromatic five-membered rings with four nitrogen atoms, leading to:
- Enhanced Metabolic Stability : Tetrazoles resist oxidative metabolism due to high aromaticity.
- Polarity : The additional nitrogen increases polarity, affecting solubility .
Imidazothiazole Derivatives
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () incorporates an imidazothiazole fused ring system.
Substituent Effects
Fluorophenyl Groups
The 4-fluorophenyl group in the target compound is a common feature in analogs like N-(2-methyl-5-nitrophenyl)acetamide derivatives (). Fluorine’s electronegativity influences:
- Lipophilicity : Increases membrane permeability.
- Spectral Shifts : IR spectra show νC=O stretching at ~1669 cm⁻¹ in acetamide derivatives, consistent across fluorinated analogs .
Phenoxy vs. Sulfonyl/Sulfanyl Groups
The phenoxyacetamide side chain in the target compound contrasts with sulfonyl/sulfanyl groups in 4-(4-X-phenylsulfonyl)benzoyl derivatives (). Sulfonyl groups enhance electron-withdrawing effects, while sulfanyl groups contribute to redox activity .
Spectral and Structural Data Comparison
Pharmacological and Physicochemical Implications
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. The thiadiazole moiety contributes to its pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H17F2N3O2S, with a molecular weight of 437.5 g/mol. The structure features a thiadiazole ring that enhances its reactivity and biological activity.
Chemical Structure:
Anti-Cancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit notable anti-cancer properties. For instance, a study by Liu et al. synthesized several thiadiazole analogues and evaluated their anti-proliferative effects on various cancer cell lines using the CCK-8 method. Compounds showed significant inhibition of cell growth in SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, with some exhibiting IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) | Activity Description |
|---|---|---|---|
| Compound A | SMMC-7721 | 30 | Moderate inhibition |
| Compound B | A549 | 15 | High anti-proliferative effect |
| Compound C | HeLa | 25 | Effective against tumor growth |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicated that compounds containing the thiadiazole structure could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which these compounds could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. A study highlighted that certain synthesized thiadiazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
-
Case Study on Anti-Cancer Properties:
In a comprehensive study involving multiple thiadiazole derivatives, researchers found that specific modifications to the thiadiazole ring enhanced cytotoxicity against cancer cell lines. For example, the introduction of electron-withdrawing groups increased the potency of the compounds against resistant cancer types . -
Case Study on Anti-inflammatory Effects:
A series of experiments demonstrated that certain thiadiazole derivatives reduced inflammation markers in animal models of arthritis. The results indicated a significant decrease in swelling and pain scores compared to control groups .
Q & A
Q. What synthetic routes are commonly employed for preparing N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide, and how can reaction yields be optimized?
Methodological Answer : The synthesis typically involves coupling a 1,3,4-thiadiazole precursor with phenoxyacetyl chloride. A general procedure (derived from analogous compounds) includes:
Thiadiazole Core Formation : Cyclization of thiosemicarbazides with substituted phenylacetic acids under acidic conditions (e.g., H₂SO₄) .
Acetamide Coupling : Reacting the thiadiazole intermediate with phenoxyacetyl chloride in the presence of triethylamine as a base in anhydrous dioxane .
Yield Optimization : Key factors include:
- Temperature Control : Maintaining 20–25°C during coupling to minimize side reactions.
- Solvent Purity : Using dry dioxane to avoid hydrolysis of the acyl chloride.
- Stoichiometry : A 1:1 molar ratio of thiadiazole to acyl chloride, with excess triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.
Q. How can researchers verify the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the presence of the 4-fluorophenyl group (doublet at δ 7.2–7.4 ppm for aromatic protons) and phenoxy group (multiplet at δ 6.8–7.1 ppm). The thiadiazole proton appears as a singlet near δ 8.5 ppm .
- ¹³C NMR : Look for the carbonyl signal (C=O) at ~168–170 ppm and thiadiazole carbons at 160–165 ppm .
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, planarity of the thiadiazole ring, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and thiadiazole S/N atoms) .
Advanced Research Questions
Q. What strategies can address contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer : Discrepancies may arise from bioavailability, metabolic instability, or off-target effects. To resolve these:
Metabolic Profiling : Use LC-MS to identify metabolites in plasma or liver microsomes. Fluorophenyl groups often undergo Phase I oxidation, which may reduce activity .
Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation to enhance in vivo bioavailability.
Target Engagement Assays : Validate target binding in vivo using techniques like thermal shift assays or CRISPR-Cas9 knockouts to confirm mechanism-specific effects .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties while retaining its bioactivity?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to identify critical binding residues. For example, the fluorophenyl group may enhance hydrophobic interactions .
- ADMET Prediction : Use tools like SwissADME to predict logP (aim for <5 to ensure permeability), and adjust substituents (e.g., replacing phenoxy with pyridyloxy to reduce logP) .
- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity data to design derivatives .
Q. What experimental approaches can elucidate the role of the 1,2,4-thiadiazole ring in this compound’s mechanism of action?
Methodological Answer :
Isosteric Replacement : Synthesize analogs replacing the thiadiazole with oxadiazole or triazole rings and compare bioactivity .
Electrophilic Reactivity Assays : Test susceptibility to nucleophiles (e.g., glutathione) to assess thiadiazole stability in biological environments.
Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., kinases or proteases) to map hydrogen bonding and π-stacking interactions involving the thiadiazole .
Q. Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological assay results for this compound?
Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to confirm consistency. Impurities like unreacted thiosemicarbazide can skew results .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) in every assay plate to normalize inter-batch variability.
- Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant outliers .
Q. What analytical techniques are critical for resolving spectral overlaps in NMR data for derivatives of this compound?
Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can assign fluorophenyl vs. phenoxy carbons .
- Variable Temperature NMR : Reduce signal broadening caused by slow conformational exchange (e.g., rotation of the phenoxy group) at elevated temps (40–60°C).
- Deuterium Exchange : Confirm labile protons (e.g., NH in acetamide) by observing signal disappearance after D₂O shake .
Q. Structural and Functional Insights
Q. How does the fluorophenyl substituent influence the compound’s electronic properties and binding affinity?
Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom increases the electronegativity of the phenyl ring, enhancing hydrogen-bond acceptor capacity. This can improve binding to polar residues (e.g., serine or lysine) in target proteins .
- Hammett Analysis : Calculate σ values to quantify electronic effects. Fluorine (σₚ = 0.06) mildly deactivates the ring, potentially stabilizing charge-transfer interactions .
- Comparative Docking Studies : Use AutoDock Vina to compare binding scores of fluorophenyl vs. chlorophenyl or methylphenyl analogs .
Q. What intermolecular forces stabilize the crystal packing of this compound, and how do they affect solubility?
Methodological Answer :
Q. Advanced Experimental Design
Q. How can researchers design a robust SAR study for this compound’s anticancer activity?
Methodological Answer :
Core Modifications : Vary the thiadiazole (e.g., 1,3,4-oxadiazole) and phenoxy (e.g., naphthyloxy) groups .
Biological Testing : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) and measure IC₅₀ values via MTT assays. Include a positive control (e.g., doxorubicin).
Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, molar refractivity) with activity trends .
Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
Methodological Answer :
- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify primary targets.
- ATP-Competitive Binding : Perform fluorescence polarization assays with ATP analogs (e.g., ADP-FL) to determine inhibition constants (Kᵢ).
- Cellular Validation : Measure phosphorylation levels of downstream substrates (e.g., ERK or AKT) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
